Methods and Technical Details
The synthesis of AP5 sodium typically involves the chemical modification of amino acids to introduce phosphonate groups. A common method includes the reaction of 2-amino-4-pentenoic acid with phosphorus oxychloride, followed by hydrolysis and subsequent neutralization with sodium hydroxide to yield the sodium salt form . The purity of commercially available AP5 sodium is generally reported to be ≥98%, ensuring its suitability for research applications.
Structure and Data
The molecular structure of AP5 sodium can be represented as follows:
The structural representation can be visualized using SMILES notation: C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+]
.
Reactions and Technical Details
AP5 sodium functions primarily through its interactions with NMDA receptors. It competes with glutamate for binding, thus inhibiting receptor activation. In biological assays, it has been shown to reduce NMDA-induced depolarization in neurons. For instance, concentrations ranging from 50 µM to 100 µM are typically used in experiments to achieve effective receptor antagonism . The compound demonstrates no significant effects on other types of glutamate receptors, such as those activated by kainic acid or L-quisqualic acid .
Process and Data
The mechanism by which AP5 sodium exerts its effects involves competitive inhibition at the NMDA receptor site. By binding to the receptor in place of glutamate, it prevents calcium influx that is critical for neuronal excitability and synaptic plasticity. This inhibition has significant implications in studies related to learning, memory, and various neurophysiological processes . The antagonist's action is crucial in experimental settings for understanding NMDA receptor-mediated pathways.
Scientific Uses
AP5 sodium is widely utilized in neuroscientific research as a tool to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory. Its applications include:
AP5 sodium salt (DL-2-Amino-5-phosphonopentanoic acid sodium salt) functions as a competitive antagonist selective for the glutamate-binding site of NMDA (N-methyl-D-aspartate) receptors. Its molecular structure mimics the endogenous neurotransmitter glutamate but contains a phosphonopentanoic acid moiety that prevents receptor activation. Upon binding, AP5 sodium sterically hinders glutamate access to the orthosteric site, thereby inhibiting ion channel gating and calcium influx. This mechanism is validated by electrophysiological studies showing AP5 sodium suppresses NMDA-induced depolarization in cortical neurons without affecting responses to non-NMDA receptor agonists like kainic acid or quisqualic acid [1] [5] [8].
The binding affinity (Ki) of DL-AP5 for NMDA receptors ranges between 5–20 µM, necessitating millimolar concentrations for complete synaptic blockade in vitro. Solubility in aqueous solutions (100 mM in water) facilitates its experimental use in physiological buffers [1] [5]. Synaptic plasticity studies confirm that 50 µM AP5 sodium abolishes NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), establishing its role in disrupting long-term potentiation (LTP) [6].
Table 1: Pharmacodynamic Profile of AP5 Sodium
Parameter | Value | Experimental Context |
---|---|---|
Solubility in Water | 100 mM (21.91 mg/mL) | Stock solution preparation |
NMDA IC50 | 10–20 µM (D-isomer selective) | Cortical neuron depolarization |
Selectivity | No activity at AMPA/kainate | Agonist challenge assays |
AP5 sodium exists as a racemic mixture (DL-AP5), but its isomers exhibit striking functional differences. The D-enantiomer (D-AP5) demonstrates ~52-fold greater antagonistic potency than the L-form (L-AP5) at NMDA receptors. This disparity arises from the D-isomer’s optimized spatial configuration, which enhances its fit within the glutamate-binding pocket. Studies using isolated spinal cord preparations reveal D-AP5’s IC50 is 5–10 µM, whereas L-AP5 requires concentrations exceeding 500 µM for equivalent blockade [1] [8].
The enantiomeric specificity correlates with synaptic plasticity modulation. D-AP5 (≥10 µM) fully inhibits NMDA-dependent LTP in hippocampal slices, while L-AP5 shows negligible effects even at 100 µM. This validates D-AP5 as the biologically active component in the racemic mixture [8]. Structural analyses indicate the D-isomer’s side-chain orientation facilitates stronger hydrogen bonding with residues in the GluN1 subunit, explaining its superior efficacy [10].
Table 2: Enantiomer-Specific Pharmacological Activity
Isomer | Relative Potency | IC50 (µM) | Synaptic LTP Inhibition |
---|---|---|---|
D-AP5 | 52-fold higher | 5–10 µM | Complete at 50 µM |
L-AP5 | Baseline | >500 µM | Minimal at 100 µM |
AP5 sodium displays subunit-dependent efficacy dictated by GluN2 subunit composition. While initially characterized as a pan-NMDA antagonist, recent evidence reveals nuanced interactions with GluN2A- and GluN2B-containing receptors:
In retinal degeneration models (rd10 mice), aberrant GluN2A overexpression shifts spontaneous activity to AP5-sensitive, GluN2A-driven currents—an adaptation absent in wildtype retinas. This implicates AP5 as a tool to probe subunit-specific pathophysiology [7]. Furthermore, GluN2A’s association with BRAG2/Arf6 signaling complexes modulates AMPA receptor trafficking; AP5 disrupts this pathway, indirectly impairing synaptic maturation [4].
AP5 sodium lacks allosteric modulator activity, acting exclusively via orthosteric competition. However, its sodium salt formulation enhances water solubility, enabling preferential targeting of extrasynaptic NMDA receptors under conditions of glutamate spillover. During pathological glutamate elevation (e.g., retinal hyperactivity or ischemia), AP5 suppresses GluN2B-mediated extrasynaptic currents more effectively than synaptic responses. This arises from extrasynaptic receptors’ higher glutamate affinity and slower dissociation kinetics, prolonging AP5’s competitive binding [1] [7].
Notably, AP5 does not distinguish between synaptic and extrasynaptic receptors based on intrinsic pharmacology. Its differential effects stem from context-dependent exposure: Synaptic receptors experience millimolar glutamate transients during vesicular release, outcompeting AP5, while extrasynaptic receptors encounter micromolar glutamate concentrations, where AP5 competes effectively. Thus, AP5’s efficacy is enhanced in paradigms involving glutamate spillover or tonic activation [7].
Table 3: Biophysical Properties Influencing AP5 Sodium Efficacy
Receptor Pool | Glutamate Affinity | AP5 IC50 | Physiological Context |
---|---|---|---|
Synaptic (GluN2A) | Low (EC50 ≈ 100 µM) | 20–50 µM | Phasic transmission, LTP |
Extrasynaptic (GluN2B) | High (EC50 ≈ 1–2 µM) | 5–10 µM | Tonic signaling, excitotoxicity |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6